2-(4-bromophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide
Description
2-(4-bromophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a bromophenyl group and a diethylsulfamoyl group, making it a subject of interest in various chemical and biological studies.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O4S/c1-4-22(5-2)27(24,25)16-10-11-18(26-3)17(13-16)21-19(23)12-14-6-8-15(20)9-7-14/h6-11,13H,4-5,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLYMRSQWQMZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenylacetic acid with thionyl chloride to form 4-bromophenylacetyl chloride. This intermediate is then reacted with 5-(diethylsulfamoyl)-2-methoxyaniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Solvent extraction and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or amino-substituted compounds.
Scientific Research Applications
2-(4-bromophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, altering their activity. The diethylsulfamoyl group can enhance the compound’s solubility and bioavailability, facilitating its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-1-(4-chlorophenyl)ethanone
- 4-(4-bromophenyl)-2-thiazolethiol
- 2-(4-bromophenyl)quinoxaline
Uniqueness
2-(4-bromophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide is unique due to its combination of a bromophenyl group and a diethylsulfamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
